Citramalic acid

Description

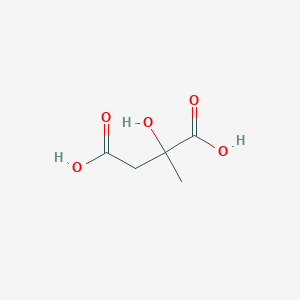

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTRTWQBIOMVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862265 | |

| Record name | Citramalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citramalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

597-44-4, 2306-22-1 | |

| Record name | (±)-Citramalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citramalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80648 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citramalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-hydroxy-2-methylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Citramalic acid dipotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRAMALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGC721P65H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citramalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 - 111 °C | |

| Record name | Citramalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Pathways and Metabolism of Citramalic Acid

Core Biosynthetic Routes of Citramalic Acid

This compound is synthesized through distinct enzymatic pathways. The most well-characterized route involves a condensation reaction, while a less common pathway involves the modification of malic acid.

Citramalate (B1227619) Synthase-Mediated Condensation of Pyruvate (B1213749) and Acetyl-CoA

A primary pathway for citramalate formation is the condensation of pyruvate and acetyl-CoA, a reaction catalyzed by the enzyme citramalate synthase (CMS), also known as IPMS/CIMA (Isopropylmalate Synthase/Citramalate Synthase) fishersci.sewikipedia.orgwikipedia.org. This reaction is a crucial step in the biosynthesis of citramalate in various organisms, including several strains of bacteria, yeast, and plants like apple fishersci.sewikipedia.orgwikipedia.orgguidetopharmacology.org. The process involves the joining of a three-carbon pyruvate molecule with a two-carbon acetyl-CoA molecule to yield the five-carbon citramalate fishersci.sewikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgidrblab.netuni.lu. Notably, the stereochemistry of the resulting citramalate can vary depending on the organism; some bacteria produce (R)-citramalate, while yeast and apple form (S)-citramalate wikipedia.org.

Enzymatic studies have provided insights into the nature and function of citramalate synthase. CimA belongs to the acyltransferase family (EC 2.3.3), a group that also includes enzymes like isopropylmalate synthase (IPMS), citrate (B86180) synthase, homocitrate synthase, malate (B86768) synthase, and methylthioalkylmalate synthase wikipedia.orgguidetopharmacology.org. These enzymes share similarities but differ in their substrate specificity wikipedia.org.

Research on CimA from various sources has been conducted. For instance, the cimA gene from Methanococcus jannaschii (MjCMS) has been cloned and expressed in Escherichia coli, demonstrating its ability to catalyze the condensation of pyruvate and acetyl-CoA to form (R)-citramalate metabolomicsworkbench.orgnih.gov. Studies on CimA from Leptospira interrogans (LiCMS) have revealed a strict substrate specificity for pyruvate idrblab.net.

In plants, functional analysis of apple MdCMS_1, initially annotated as an IPMS, showed a substrate preference that differed significantly from typical IPMS enzymes and was more characteristic of CMS activity guidetopharmacology.org. While typical bacterial CMS proteins are largely pyruvate-specific, apple MdCMS_1 exhibited the highest activity with both alpha-ketobutyrate and pyruvate guidetopharmacology.org.

Citramalate synthase activity can be subject to regulation. For example, LiCMS is reported to be regulated by feedback inhibition from the end-product isoleucine guidetopharmacology.orgidrblab.net. This inhibition can affect the binding of both pyruvate and acetyl-CoA idrblab.net. In contrast, apple MdCMS was found to lack the regulatory region present in MdIPMS and was consequently not sensitive to feedback inhibition guidetopharmacology.org.

The substrate specificity of citramalate synthase is a key determinant of its role in metabolic pathways. As mentioned, CimA from Leptospira interrogans exhibits strict substrate specificity for pyruvate, showing negligible activity with other α-ketoacids such as alpha-ketoisovalerate, alpha-ketobutyrate, alpha-ketoisocaproate, alpha-ketoglutarate, or glyoxylate (B1226380) idrblab.net.

In contrast, apple MdCMS_1 demonstrated activity with both pyruvate and alpha-ketobutyrate, distinguishing it from the typically pyruvate-specific bacterial CMS enzymes guidetopharmacology.org.

Kinetic studies have provided quantitative data on the interaction between citramalate synthase and its substrates. For Leptospira interrogans CimA, reported Km values for pyruvate are around 43 µM and 60 µM, and for acetyl-CoA, around 1118 µM idrblab.net. The kcat values were reported as 2.41 sec⁻¹ idrblab.net and 10.3 sec⁻¹ with acetyl-CoA as substrate, and 9.13 sec⁻¹ with pyruvate as substrate idrblab.net. For Methanococcus jannaschii CMS, the Km for pyruvate was 0.85 mM and for acetyl CoA was 0.14 mM metabolomicsworkbench.org. Apple MdCMS_1 showed a significantly higher Km for pyruvate (2446 µM) compared to reported bacterial CMS enzymes guidetopharmacology.org. The Km of MdCMS_1 for acetyl-CoA was lower when pyruvate was used as a cosubstrate compared to alpha-ketobutyrate guidetopharmacology.org. The activity of Leptospira interrogans CimA is effectively activated by Mn2+, with Co2+, Ca2+, Mg2+, and Ni2+ also showing activating effects idrblab.net.

Here is a summary of some reported kinetic parameters for Citramalate Synthase:

| Enzyme Source | Substrate | Km (µM) | kcat (sec⁻¹) | Activator |

|---|---|---|---|---|

| Leptospira interrogans | Pyruvate | 43, 60 | 9.13 | Mn²⁺ |

| Leptospira interrogans | Acetyl-CoA | 1118 | 10.3 | Mn²⁺ |

| Methanococcus jannaschii | Pyruvate | 850 | - | - |

| Methanococcus jannaschii | Acetyl-CoA | 140 | 2.9 min⁻¹mg⁻¹ protein | - |

| Apple MdCMS_1 | Pyruvate | 2446 | - | - |

| Apple MdCMS_1 | Acetyl-CoA | Lower with pyruvate | - | - |

Methylation of Malic Acid in this compound Formation

Another proposed route for this compound formation is through the methylation of malic acid fishersci.sewikipedia.org. This pathway is considered less common compared to the citramalate synthase-mediated condensation fishersci.sewikipedia.org. It has been observed in some microbial systems and suggested as a possible origin of this compound in plants like apple. While this route is mentioned as a biosynthetic possibility, detailed enzymatic mechanisms and widespread occurrence are less extensively documented compared to the citramalate synthase pathway.

Intermediacy of this compound in Central Metabolic Pathways

This compound serves as an intermediate in several metabolic processes, particularly in the biosynthesis of branched-chain amino acids and potentially interacting with core energy metabolism.

This compound is involved in the branched-chain amino acid biosynthesis pathway, specifically contributing to the synthesis of isoleucine in various bacteria and in apple wikipedia.orgwikipedia.orgguidetopharmacology.orgidrblab.netnih.gov. In this context, the citramalate pathway, initiated by citramalate synthase, leads to the formation of intermediates that are ultimately converted to isoleucine wikipedia.orgguidetopharmacology.org.

Beyond amino acid synthesis, this compound has been explored as a precursor for industrial chemicals, such as methacrylic acid, particularly in metabolically engineered microorganisms fishersci.sewikipedia.orguni.lu. It is also involved in the anaerobic metabolism of glutamate (B1630785) in certain bacteria, like Clostridium tetanomorphum, via the methylaspartate pathway, where citramalate lyase can cleave it into pyruvate and acetate (B1210297), linking it to central carbon metabolism nih.gov.

Involvement in the Tricarboxylic Acid (TCA) Cycle

The relationship between this compound and the Tricarboxylic Acid (TCA) cycle appears complex and is described differently across sources. Some literature suggests that this compound participates in the TCA cycle. However, other sources explicitly state that this compound is absent in canonical energy metabolism pathways like the TCA cycle fishersci.se.

Studies involving metabolically engineered Escherichia coli highlight a competitive relationship between citramalate synthesis and the TCA cycle for the shared substrate, acetyl-CoA. Strategies to enhance citramalate production in these organisms often involve reducing the activity of citrate synthase, the enzyme that channels acetyl-CoA into the TCA cycle, thereby redirecting carbon flux towards citramalate formation metabolomicsworkbench.org.

A metabolomics study in mice observed the urinary excretion of this compound alongside intermediates of the TCA cycle, suggesting a potential metabolic link, although this does not necessarily imply direct participation within the core cyclical reactions of the TCA cycle itself. The cleavage of citramalate into pyruvate and acetate by citramalate lyase provides a direct connection to central metabolic intermediates, including pyruvate, which is a key entry point into the TCA cycle nih.gov.

Role in Branched-Chain Amino Acid Biosynthesis

This compound plays a significant role in an alternative pathway for the biosynthesis of branched-chain amino acids, particularly isoleucine. pnas.orgpnas.orgacs.orgresearchgate.net This pathway, often referred to as the citramalate pathway or pyruvate pathway, is observed in several strains of bacteria and some plants, such as apples and pitaya. mdpi.compnas.orgpnas.orgacs.orgresearchgate.net

In this pathway, citramalate is formed from the condensation of pyruvate and acetyl-CoA, catalyzed by citramalate synthase. pnas.orgpnas.orgacs.orgresearchgate.netuga.edu This initial step is key to the subsequent synthesis of isoleucine. acs.org The citramalate pathway provides a more direct route to the isoleucine precursor 2-oxobutanoate (B1229078) compared to the more common threonine-dependent pathway. acs.orgnih.govelifesciences.org The biosynthesis of L-isoleucine via the citramalate pathway involves seven reactions starting from pyruvate and acetyl-CoA. acs.org

Research has shown that the citramalate pathway can bypass the feedback regulation present in the threonine deaminase step of the conventional isoleucine biosynthesis route, potentially leading to elevated and persistent production of isoleucine and related compounds. pnas.orgpnas.orgresearchgate.net The enzyme citramalate synthase initiating this pathway can be a neofunctionalized form of 2-isopropylmalate synthase that is insensitive to feedback inhibition. pnas.orgresearchgate.net

Interplay with Pyruvate and Acetyl-CoA Metabolism

This compound synthesis is directly linked to the metabolism of pyruvate and acetyl-CoA, as these are the primary substrates for the citramalate synthase enzyme. mdpi.compnas.orgpnas.orgacs.orgresearchgate.netuga.eduresearchgate.netacs.org Pyruvate is a central metabolite derived from glycolysis, while acetyl-CoA is a key molecule in energy metabolism, produced from the breakdown of carbohydrates, fatty acids, and amino acids. wikipedia.orgwikipedia.org

The availability of pyruvate and acetyl-CoA is crucial for citramalate production. acs.org Metabolic engineering efforts aimed at increasing citramalate yield often focus on enhancing the supply of these precursors and redirecting metabolic flux towards citramalate synthesis. uga.eduresearchgate.netacs.orgresearchgate.net

Competition with Citrate Synthase

A significant aspect of this compound's interplay with central metabolism is the competition between citramalate synthase and citrate synthase for the shared substrate acetyl-CoA. researchgate.netresearchgate.netnih.govresearchgate.net Citrate synthase catalyzes the condensation of acetyl-CoA with oxaloacetate to initiate the tricarboxylic acid (TCA) cycle, a major pathway for energy production. researchgate.netwikipedia.orgnih.gov

The competition for acetyl-CoA between these two enzymes can influence the metabolic fate of this crucial intermediate. mdpi.comresearchgate.netnih.govresearchgate.net In organisms or engineered systems where citramalate production is desired, reducing the activity of citrate synthase can help to increase the flux of acetyl-CoA towards citramalate synthesis, thereby enhancing its accumulation. researchgate.netresearchgate.netnih.govresearchgate.net Studies involving the genetic modification of organisms like Escherichia coli have demonstrated that reducing or eliminating citrate synthase activity can significantly increase citramalate production. researchgate.netresearchgate.netnih.govresearchgate.net For instance, engineered E. coli strains with reduced citrate synthase activity have shown increased citramalate yields. nih.gov

Catabolic Pathways of this compound

Catabolic Pathways of this compound

Citramalate Lyase Activity and Degradation Products

This compound can be broken down through catabolic pathways. One key enzyme involved in the degradation of citramalate is citramalate lyase. hmdb.ca This enzyme catalyzes the conversion of citramalate into acetate and pyruvate. hmdb.cauga.edu This reaction represents a way for organisms to metabolize citramalate, potentially feeding carbon back into central metabolic pathways like glycolysis (via pyruvate) and the TCA cycle (via acetyl-CoA, which can be formed from acetate).

Conversion to Citraconic Acid via 2-Isopropylmalate Isomerase

This compound can also be converted to citraconic acid. mdpi.comresearchgate.netsemanticscholar.org This conversion is catalyzed by the enzyme 2-isopropylmalate isomerase (IPMI), also known as isopropylmalate/citramalate isomerase. mdpi.comresearchgate.netsemanticscholar.orggoogle.comuniprot.org This enzyme is involved in the isomerization between 2-isopropylmalate and 3-isopropylmalate in leucine (B10760876) biosynthesis, and it also catalyzes the isomerization between 2-methylmalate (citramalate) and 3-methylmalate, via the formation of 2-methylmaleate (citraconate), a step in isoleucine biosynthesis. uniprot.org

Biological Functions and Physiological Roles of Citramalic Acid

Plant Physiology and Metabolism

Citramalic acid is a naturally occurring organic acid found in various plants and is involved in several key physiological processes. It is an analog of malic acid and plays a role in nutrient uptake, fruit development, and potentially in stress responses.

Research has identified this compound as a component of root exudates that can enhance nutrient availability in the soil. Specifically, in sugar beet, the exudation of this compound from the roots has been observed to increase under conditions of phosphorus deficiency. This response is believed to be a mechanism to enhance the availability of soil phosphorus by solubilizing it. In phosphorus-deficient soils, sugar beets increase their production and release of citramalic and salicylic (B10762653) acids, which helps to solubilize phosphorus and can also increase the soil pH, further improving nutrient availability.

The concentration of this compound varies during the development of pitaya fruit, with the highest levels often found before the fruit is fully mature.

| Days Post Anthesis (DPA) | Pulp Content (mg/g DW) | Peel Content (mg/g DW) |

|---|---|---|

| 10 | 5.56 | 8.27 |

| 26 | 12.90 | 12.81 |

| 29 | 4.62 | 4.03 |

Data sourced from Wu et al., 2019 & 2020. researchgate.netresearchgate.net

Studies have linked this compound to the development of anthocyanins, the pigments responsible for red, purple, and blue colors in many fruits and flowers. researchgate.netresearchgate.net In apple cultivars, a correlation has been observed between this compound content and the red color of the skin. asm.org In red apple varieties, the concentration of this compound was found to increase significantly during the later stages of coloring. asm.org Furthermore, the application of a commercial sodium salt of this compound to unripe apple skin disks under laboratory conditions was shown to enhance the production of anthocyanin. asm.org However, the relationship may be complex, as one study noted that the yellow-skinned 'Toki' apple variety contained higher levels of this compound than some red-skinned varieties, indicating the connection between peel color and the compound is not fully understood.

This compound has also been reported to be correlated with the storage characteristics of apple fruit. researchgate.net The specific nature of this correlation and the mechanisms by which this compound may influence post-harvest physiology and storage life are areas requiring further investigation.

While other organic acids like citric and salicylic acid are well-documented for their roles in plant defense and stress tolerance, the specific function of this compound in response to biotic (e.g., pathogens, pests) and abiotic (e.g., drought, salinity) stress is not extensively detailed in current scientific literature. csu.edu.au

Contribution to Fruit Ripening and Quality Attributes

Microbial Metabolism and Roles

This compound is a recognized and important metabolite in the microbial world, produced by a variety of microorganisms. It has been identified as a byproduct of metabolism in Saccharomyces yeast species, Propionibacterium acnes, and Aspergillus niger. healthmatters.io The compound is also found in the metabolic pathways of some anaerobic bacteria.

In microbial metabolism, this compound is synthesized through the condensation of pyruvate (B1213749) and acetyl-CoA, a reaction catalyzed by the enzyme citramalate (B1227619) synthase. nih.gov This pathway is a key area of interest in metabolic engineering. nih.gov Scientists have successfully engineered strains of Escherichia coli to produce high yields of this compound. nih.govnih.gov This is often achieved by expressing the gene for citramalate synthase and modifying competing metabolic pathways, such as deleting the gene for citrate (B86180) synthase to redirect the flow of acetyl-CoA toward citramalate production. nih.gov The microbial production of this compound is industrially significant as it serves as a precursor for the chemical synthesis of methacrylic acid, a key component in the manufacturing of polymers and plastics. nih.govnih.gov

Microorganisms also possess the enzymatic machinery to break down this compound. The enzyme citramalate lyase, for example, catabolizes citramalate into acetate (B1210297) and pyruvate.

Role in Anaerobic Metabolism of Glutamate (B1630785)

This compound is a key intermediate in the anaerobic fermentation of glutamate by certain microorganisms, most notably those belonging to the Clostridium genus, such as Clostridium tetanomorphum. These bacteria utilize a specific metabolic route known as the methylaspartate pathway to break down glutamate for energy. mdpi.comnih.gov

The process begins with the conversion of glutamate to β-methylaspartate, a reaction catalyzed by the vitamin B12-dependent enzyme, glutamate mutase. healthmatters.io Following this initial rearrangement, β-methylaspartate is deaminated to form mesaconate. healthmatters.io It is at this stage that this compound is formed through the addition of water to mesaconate. healthmatters.io Subsequently, the enzyme citramalate lyase cleaves this compound into acetate and pyruvate, which are then further metabolized to generate energy for the bacterium. healthmatters.io The enzymes central to this pathway, including L-citramalate hydrolyase, have been isolated and characterized from Clostridium tetanomorphum. nih.govhealthmatters.io

The methylaspartate pathway represents an unusual but important route for amino acid fermentation in anaerobic environments. healthmatters.io The involvement of this compound is crucial for the progression of this pathway, allowing for the complete breakdown of glutamate into smaller, energy-yielding molecules.

Contribution to Bioleaching Processes

Bioleaching is a process that uses microorganisms to extract metals from ores. Research has identified this compound as a significant metabolite in the bioleaching of rare earth elements from ores like monazite (B576339). healthmatters.ionih.gov Fungi, such as those from the genus Paecilomyces, excrete organic acids that facilitate the solubilization of these valuable metals. healthmatters.ionih.gov

In a metabolomic analysis of a Paecilomyces fungus, this compound was found to be one of the primary organic acids, alongside citric acid, responsible for the leaching activity. healthmatters.ionih.gov The mechanism of action involves both the provision of protons (acidolysis) and the formation of stable complexes with the metal ions (complexolysis), which lifts them from the solid ore into the liquid solution. healthmatters.ionih.gov

A notable finding is that while both citric and citramalic acids are effective, this compound demonstrates a potential advantage in the processing of monazite. It has been shown to release significantly less of the radioactive element thorium compared to citric acid, which could make it a preferable agent in bioleaching applications, reducing the environmental and safety concerns associated with radioactive byproducts. healthmatters.ionih.gov

Table 1: Comparative Leaching Performance of Citric Acid vs. This compound This table summarizes the findings from a study on the bioleaching of rare earth elements from monazite ore using metabolites produced by a Paecilomyces fungus.

| Metabolite | Total Rare Earths Solubilized (mg/L) | Thorium Released (mg/L) |

|---|---|---|

| Citric Acid | 16.4 | 1.18 |

| This compound | 15.0 | 0.25 |

Microbial Production as a Metabolite

This compound is a naturally occurring metabolite produced by a variety of microorganisms. It is known to be a byproduct of yeasts such as Saccharomyces species, as well as various anaerobic bacteria including Clostridium and Propionibacteria species. mdpi.comhealthmatters.io

The biosynthesis of this compound in many microorganisms is primarily achieved through the action of the enzyme citramalate synthase (CimA). This enzyme catalyzes the Claisen condensation of acetyl-CoA and pyruvate to form citramalate. nih.govhealthmatters.iohealthmatters.io This pathway is a key route for the production of this C5 dicarboxylic acid.

In the field of metabolic engineering, significant efforts have been made to harness and optimize the microbial production of this compound, largely due to its potential as a bio-based precursor for the chemical synthesis of methylmethacrylate (the monomer for materials like Perspex). healthmatters.ionih.gov Scientists have successfully engineered strains of Escherichia coli for high-yield production. These strategies typically involve:

Overexpression of Citramalate Synthase: Introducing and expressing a potent citramalate synthase gene, such as cimA from the archaeon Methanococcus jannaschii, into the host organism. nih.govhealthmatters.io

Deletion of Competing Pathways: Removing genes that code for enzymes that divert the precursor molecules (acetyl-CoA and pyruvate) away from citramalate production. Common targets for deletion include lactate (B86563) dehydrogenase (ldhA) and pyruvate formate-lyase (pflB). nih.govhealthmatters.ionih.gov

Redirecting Carbon Flux: Modifying enzymes in central metabolism, such as citrate synthase, to reduce their activity and thereby increase the availability of acetyl-CoA for citramalate synthesis. nih.gov

Using these advanced metabolic engineering techniques in conjunction with optimized fed-batch fermentation processes, researchers have achieved impressive production titers of this compound, in some cases exceeding 80 grams per liter. nih.govhealthmatters.io

Human Metabolomics and Biomarker Research

Detection in Biological Fluids

This compound is not typically produced by human tissues but can be detected in various human biological fluids as a result of microbial metabolism within the gut. nih.govhealthmatters.io Its presence has been confirmed in both urine and blood (serum/plasma).

Urinary detection is common, and this compound is often included as a marker in comprehensive urinary organic acid tests (OATs). nih.govnih.gov These tests provide a broad metabolic snapshot and can indicate the byproducts of gut microbiota. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the accurate quantification of this compound and other organic acids in urine samples. nih.gov

This compound has also been identified in blood serum and plasma. For instance, one study using a rat model of diabetic kidney disease reported elevated levels of this compound in the serum. medscape.com Another study observed modifications in the plasma metabolome of young women, including the detection of this compound, following the consumption of cranberry juice, highlighting the influence of diet on microbial metabolites that enter circulation. nih.gov

Potential as a Urinary Marker for Gut Dysbiosis

The detection of this compound in urine is considered a potential biomarker for gut dysbiosis, which is an imbalance in the microbial community of the intestines. healthmatters.io Since this compound is not a product of human metabolism, its presence in urine points directly to the metabolic activity of gut microorganisms. nih.gov

Elevated urinary levels of this compound are specifically associated with the overgrowth of certain yeasts, such as Saccharomyces species, and anaerobic bacteria, including Clostridium and Propionibacterium species. nih.govhealthmatters.io Therefore, urinary organic acid analysis that includes this compound can serve as a non-invasive diagnostic tool to infer the state of the gut microbiome. nih.govhealthmatters.iogdx.net

Further evidence supporting this link comes from a study on pediatric patients with Inflammatory Bowel Disease (IBD), a condition strongly associated with gut dysbiosis. The study found that children with IBD had significantly higher urinary concentrations of this compound compared to their healthy counterparts, reinforcing the connection between elevated this compound and an altered gut microbial environment. healthmatters.io

Associations with Metabolic Disorders

Emerging research has begun to associate altered levels of this compound with certain metabolic disorders, primarily through its connection to gut dysbiosis and its potential to interfere with host metabolism.

Diabetic Kidney Disease (DKD): In an experimental rat model of DKD, researchers observed a significant increase in serum this compound levels. nih.gov As a structural analog of L-malic acid, it is hypothesized that elevated this compound may competitively inhibit enzymes that use malic acid, potentially disrupting key metabolic pathways like the Krebs cycle and the malate (B86768) shuttle, and contributing to the metabolic dysregulation seen in DKD. healthmatters.ionih.govhealthmatters.io

Inflammatory Bowel Disease (IBD): A study involving children with IBD found markedly higher levels of this compound in their urine when compared to healthy controls. nih.gov This finding suggests a link between the metabolic byproducts of a dysbiotic gut microbiome and the inflammatory state characteristic of IBD.

These associations highlight the growing understanding of how metabolites produced by the gut microbiota, such as this compound, can reflect and potentially influence systemic metabolic health and disease states.

Advanced Research in Citramalic Acid Biosynthesis and Production

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering plays a pivotal role in enhancing citramalic acid production in microbial hosts. uga.eduresearchgate.net The biosynthesis of this compound in engineered Escherichia coli primarily involves a one-step catalytic process where pyruvate (B1213749) and acetyl-CoA, key intermediates from glycolysis, are condensed by the enzyme citramalate (B1227619) synthase. researchgate.netnih.gov However, the flow of carbon from glycolysis into competing pathways, such as the tricarboxylic acid (TCA) cycle and acetate (B1210297) synthesis pathways, reduces the carbon flux available for citramalate synthesis. researchgate.net Therefore, metabolic engineering strategies focus on redirecting this carbon flow towards citramalate production.

Genetic Modifications in Microbial Hosts (e.g., Escherichia coli)

Escherichia coli is a widely used chassis for microbial cell factories due to its well-characterized genetics, rapid growth rate, and robustness. researchgate.net Genetic modifications in E. coli aim to optimize the citramalate synthesis pathway and minimize carbon loss to competing routes.

The core strategy for initiating citramalate production in E. coli is the introduction and overexpression of a heterologous citramalate synthase gene, such as cimA from Methanococcus jannaschii. uga.eduresearchgate.netnsf.gov This enzyme catalyzes the specific condensation of pyruvate and acetyl-CoA to form citramalate. uga.eduresearchgate.net Overexpression of cimA significantly increases citramalate accumulation in engineered E. coli strains. uga.edunsf.gov Studies have shown that expressing an evolved variant of M. jannaschii citramalate synthase (CimA3.7) in E. coli can lead to high-titer citramalate production. microbiologyresearch.orgasm.org

To maximize the carbon flux directed towards citramalate, it is essential to attenuate competing metabolic pathways. Key targets for gene deletion or downregulation include:

gltA (Citrate Synthase): Citrate (B86180) synthase, encoded by gltA, is the primary enzyme competing with citramalate synthase for acetyl-CoA, directing it into the TCA cycle. researchgate.netnih.gov Deletion of gltA prevents acetyl-CoA flux into the TCA cycle, significantly increasing citramalate accumulation. uga.eduresearchgate.net However, a complete gltA knockout necessitates the supplementation of glutamate (B1630785) for cell growth. uga.edusci-hub.se

leuC (3-Isopropylmalate Dehydratase): The enzyme 3-isopropylmalate dehydratase, encoded by leuC and leuD, catalyzes the downstream conversion of citramalate to citraconate in the leucine (B10760876) biosynthesis pathway. nsf.govacs.org Deleting leuC or leuD eliminates this degradation pathway, leading to increased citramalate titers. nsf.govresearchgate.netacs.org While early studies on individual leuC or leuD mutations in shake flasks did not always show enhanced production and required leucine supplementation, optimized fermentation conditions have demonstrated significant improvements with leuC deletion. nsf.govasm.orgacs.org

poxB (Pyruvate Oxidase), ackA (Acetate Kinase), and pta (Phosphotransacetylase): These genes are involved in acetate synthesis pathways, which compete with citramalate synthesis for pyruvate and acetyl-CoA, particularly under aerobic conditions. uga.eduresearchgate.net Deletion or downregulation of poxB, ackA, and pta minimizes acetate formation, thereby increasing the availability of precursors for citramalate synthesis and improving its production yield. uga.eduresearchgate.netnih.gov Studies have shown that deleting all three acetate-production genes (poxB, ackA, and pta) is necessary to significantly reduce acetate formation during citramalate production. nih.gov The ackA-pta pathway is considered dominant for acetate formation during aerobic exponential growth. researchgate.net

Research findings highlight the effectiveness of these gene modifications:

| Strain Genotype (relevant modifications) | Carbon Source | Fermentation Type | Citramalate Titer (g/L) | Yield (g/g) | Acetate (g/L) | Reference |

| MG1655 ∆gltA ∆leuC ∆ackA | Glucose | Fed-batch | 46.5 | 0.63 (from glucose) | 10 | uga.edu |

| MG1655 ∆gltA ∆leuC ∆ackA-pta ∆poxB | Glycerol (B35011) | Fed-batch | >31 | >0.50 (from glycerol) | <2 | uga.edunih.gov |

| BW25113 pZE-mjCimA (wild type) | Glucose (20 g/L initial) | Batch | 8.49 (in 24h) | - | - | acs.org |

| BW25113 ∆leuC with CimA overexpression | Glucose (20 g/L initial) | Batch | 14.9 (after 48h) | 0.91 mol/mol glucose | - | nsf.govacs.org |

| BW25113 ∆leuD with CimA overexpression | Glucose (20 g/L initial) | Batch | 13 (after 48h) | - | - | nsf.govacs.org |

| E. coli gltA leuC ackA-pta poxB overexpressing cimA | Glucose | Fed-batch | 54.1 | 0.64 (from glucose) | 1.4 | researchgate.net |

An alternative approach to completely deleting gltA is to engineer citrate synthase (GltA) with reduced activity. nih.govsci-hub.se This strategy aims to decrease the flux of acetyl-CoA into the TCA cycle while still allowing for sufficient cell growth without the need for glutamate supplementation. nih.govsci-hub.se Introducing specific point mutations into the gltA gene can reduce the enzyme's affinity for acetyl-CoA, thereby redirecting carbon flux towards citramalate synthesis. nih.govsci-hub.se For instance, the GltA[F383M] variant of E. coli citrate synthase has been shown to facilitate cell growth without glutamate and significantly improve citramalate production compared to strains with native citrate synthase. nih.govsci-hub.se

Strain Development for Diverse Carbon Sources (e.g., Glycerol, Glucose)

Engineered E. coli strains have been developed to utilize various renewable carbon sources for citramalate production, including glucose and glycerol. uga.eduresearchgate.netnih.gov Glucose is a common and effective carbon source, with studies demonstrating high citramalate titers and yields from glucose-limited fed-batch fermentations. uga.edumicrobiologyresearch.orgresearchgate.netnih.gov Glycerol, a byproduct of biodiesel production, is another promising and cost-effective substrate. nih.gov Engineered strains have shown efficient conversion of both purified and crude glycerol to citramalate, achieving yields exceeding 0.50 g citramalate per gram of glycerol. uga.edunih.gov

Fermentation Process Optimization for High Titer and Yield

Beyond genetic modifications, optimizing fermentation parameters is crucial for achieving high citramalate titers and yields. uga.edumicrobiologyresearch.orgresearchgate.net Fed-batch fermentation strategies, where the carbon source is supplied gradually, have been particularly effective in increasing product concentration and yield compared to batch cultures. uga.edumicrobiologyresearch.orgnih.govresearchgate.net

Optimized fed-batch processes using engineered E. coli strains have demonstrated impressive results:

A fed-batch process using a strain with gltA, leuC, and ackA deletions accumulated 46.5 g/L citramalate in 132 hours with a yield of 0.63 g/g from glucose, representing over 75% of the theoretical maximum yield. uga.edu

Another fed-batch process with a strain engineered with deletions in gltA, leuC, ackA-pta, and poxB produced 54.1 g/L citramalate with a yield of 0.64 g/g glucose in 87 hours, with significantly reduced acetate formation. researchgate.net

An exponential feeding strategy in a fed-batch process using a strain with the engineered GltA[F383M] variant achieved over 60 g/L citramalate with a yield of 0.53 g/g glucose in 132 hours. nih.govsci-hub.se

Exceptional efficiency has been reported with a fed-batch bioprocess using an engineered E. coli strain expressing an evolved citramalate synthase, achieving citramalate concentrations exceeding 80 g/L in just 65 hours with a productivity of 1.85 g/L/h and a conversion efficiency of 0.48 g citramalate per g glucose. microbiologyresearch.orgnih.gov

These studies highlight the importance of integrating metabolic engineering with optimized fermentation strategies to maximize citramalate production. uga.edumicrobiologyresearch.org Continuous fermentation has also been explored, with results indicating that production stability and productivity can be increased with higher dilution rates, although plasmid instability can be a challenge. ucl.ac.uk

Summary of High-Titer Citramalate Fermentations:

| Strain (relevant modifications) | Carbon Source | Fermentation Type | Titer (g/L) | Yield (g/g) | Time (h) | Productivity (g/L/h) | Reference |

| MG1655 ∆gltA ∆leuC ∆ackA | Glucose | Fed-batch | 46.5 | 0.63 | 132 | - | uga.edu |

| MG1655 ∆gltA ∆leuC ∆ackA-pta ∆poxB | Glucose | Fed-batch | 54.1 | 0.64 | 87 | - | researchgate.net |

| MEC626/pZE12-cimA (gltA-F383M) | Glucose | Fed-batch (exponential feeding) | >60 | 0.53 | 132 | - | nih.govsci-hub.se |

| Engineered E. coli (CimA3.7 overexpression, ∆ldhA ∆pflB) | Glucose | Fed-batch | >80 | 0.48 | 65 | 1.85 | microbiologyresearch.orgnih.gov |

| MEC568/pZE12-cimA (gltA leuC ackA-pta poxB) | Glycerol | Fed-batch | >31 | >0.50 | 132 | - | nih.gov |

These advancements in metabolic engineering and fermentation optimization demonstrate the significant progress made towards the efficient and sustainable production of this compound using microbial cell factories.

Batch and Fed-Batch Fermentation Strategies

Both batch and fed-batch fermentation strategies have been explored for this compound production. Batch fermentation involves a single addition of the carbon source at the beginning of the process. Studies have shown that engineered E. coli strains can produce several grams per liter of citramalate in batch cultures. For instance, one study reported 4.7 g/L citramalate in 18 hours and 11 g/L in 48 hours using specific E. coli strains in batch fermentation with glucose. sci-hub.se Another batch fermentation with a genome-integrated cimA strain of Issatchenkia orientalis (formerly Pichia stipitis) produced 2.0 g/L citramalate in 48 hours. researchgate.net

Fed-batch fermentation, which involves the controlled addition of the carbon source during the process, has proven more effective in achieving higher titers and yields by preventing substrate inhibition and managing growth rates. nih.govsci-hub.segoogle.com Engineered E. coli strains in fed-batch processes have demonstrated significant improvements in citramalate accumulation. A fed-batch process using E. coli strain MEC499/pZE12-cimA achieved 46.5 g/L citramalate in 132 hours with a yield of 0.63 g/g glucose. uga.edugoogle.com Another engineered E. coli strain, MEC626/pZE12-cimA, harboring a modified citrate synthase, produced over 60 g/L citramalate with a yield of 0.53 g/g glucose in 132 hours using an exponential feeding strategy. nih.govsci-hub.se Exceptional efficiency was reported with an engineered E. coli strain in a fed-batch bioprocess, accumulating over 80 g/L citramalate in only 65 hours, with a productivity of 1.85 g/L/h and a conversion efficiency of 0.48 g citramalate/g glucose. nih.govmicrobiologyresearch.orgresearchgate.netnih.gov Fed-batch processes with glycerol feeding have also been explored, with one study reporting 31 g/L citramalate over 72 hours with a yield of 0.38 g/g glycerol using strain MEC568/pZE12-cimA. google.com Repeated fed-batch systems have also been investigated, requiring supplementation with glucose, glutamate, and leucine to achieve citramalate production, although this can increase feedstock costs. nih.govmicrobiologyresearch.org

The choice of feeding strategy in fed-batch fermentation, such as maintaining glucose limitation, is crucial to avoid the accumulation of inhibitory by-products like acetate. nih.govmicrobiologyresearch.org

Here is a summary of selected fermentation results:

| Strain | Fermentation Type | Carbon Source | Initial Concentration (g/L) | Final Titer (g/L) | Time (h) | Yield (g/g) | Productivity (g/L/h) | Citation |

| MEC613/pZE12-cimA | Batch | Glucose | 30 | 4.7 | 18 | N/A | N/A | sci-hub.se |

| MEC626/pZE12-cimA | Batch | Glucose | 30 | 11 | 48 | N/A | N/A | sci-hub.se |

| MEC499/pZE12-cimA | Fed-Batch | Glucose | N/A | 46.5 | 132 | 0.63 | N/A | uga.edugoogle.com |

| MEC626/pZE12-cimA | Fed-Batch | Glucose | N/A | >60 | 132 | 0.53 | N/A | nih.govsci-hub.se |

| Engineered E. coli | Fed-Batch | Glucose | 172 (total) | 82 ± 1.5 | 65 | 0.48 | 1.85 | nih.govresearchgate.netnih.gov |

| MEC568/pZE12-cimA | Fed-Batch | Glycerol | N/A | 31 | 72 | 0.38 | N/A | google.com |

| I. orientalis (cimA) | Batch | N/A | N/A | 2.0 | 48 | 0.07 (mol/mol) | N/A | researchgate.net |

Media Design and Nutritional Requirements for Producer Strains

Effective media design is critical for supporting the growth and productivity of this compound producer strains. Mineral salts media supplemented with a carbon source like glucose are commonly used. nih.govacs.orgmicrobiologyresearch.orgresearchgate.netnih.gov The addition of yeast extract is also a common practice to provide essential nutrients and enhance growth. nih.govacs.orgmicrobiologyresearch.orgresearchgate.netnih.gov

For certain metabolically engineered strains, particularly those with gene knockouts affecting central metabolic pathways, specific nutritional supplementation may be required. For example, E. coli strains with a deletion in the gltA gene (coding for citrate synthase) may require glutamate supplementation due to the essential role of citrate synthase in intracellular acetyl-CoA levels. uga.edugoogle.com However, supplementing with expensive nutrients like glutamate and leucine can significantly increase feedstock costs. nih.govmicrobiologyresearch.org Research has explored protein engineering of enzymes like citrate synthase to reduce the need for such supplements while maintaining high production levels. nih.govsci-hub.se Using a citrate synthase variant (GltA[F383M]) in E. coli allowed for cell growth and increased citramalate production without glutamate supplementation in the medium. nih.govsci-hub.se

The concentration of glucose in the medium and the feeding strategy in fed-batch cultures are important factors influencing both cell growth and product formation, as high glucose concentrations can lead to acetate accumulation. nih.govmicrobiologyresearch.org

Biocatalytic Approaches to this compound Synthesis

Biocatalytic approaches offer an alternative or complementary route to microbial fermentation for this compound synthesis, often utilizing enzymes in vitro. nottingham.ac.ukresearchgate.net

Enzymatic Conversion Using Purified or Cell-Free Systems

Enzymatic conversion to this compound typically involves the enzyme citramalate synthase (CimA), which catalyzes the condensation of pyruvate and acetyl-CoA. uga.edunih.govnih.govnottingham.ac.ukresearchgate.netresearchgate.netnih.govgoogle.comresearchgate.netoup.comgoogle.com This reaction is a key step in the citramalate pathway. uga.edugoogle.com

Studies have demonstrated the enzymatic conversion of precursors to this compound using purified enzymes or cell-free extracts. Cell-free extracts from Pseudomonas aeruginosa and Salmonella chittagong have shown the enzymatic conversion of itaconic acid to this compound. ebi.ac.ukresearchgate.net The conversion of mesaconic acid to (S)-citramalic acid by enzymatic hydration using mesaconase/fumarate hydratase from Paraburkholderia xenovorans has also been reported. researchgate.net

The use of purified enzymes or cell-free systems allows for precise control over the reaction environment and can potentially avoid issues related to cellular metabolism and toxicity. researchgate.net These systems require the presence of necessary cofactors for efficient conversion. google.com While whole-cell biotransformation using engineered strains is common, cell-free systems offer a platform for studying specific enzymatic steps and potentially achieving high product concentrations in a controlled in vitro environment. google.comresearchgate.net For example, a process using crude, purified, or immobilized enzymes for the conversion of a substrate to 2-oxobutanoate (B1229078) (a downstream product in a pathway starting from citramalate) aimed to produce at least 80 g/L or 100 g/L in 12-18 hours. google.com

Analytical Methodologies for Citramalic Acid Research

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of citramalic acid analysis, providing the necessary separation from complex sample matrices. Various chromatographic methods have been developed and optimized, each with specific advantages for the analysis of this and other organic acids.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds. However, this compound, like other organic acids, is non-volatile due to its polar carboxyl groups. Therefore, a chemical modification step known as derivatization is required prior to GC analysis. The most common approach is silylation, where active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. nih.govfrontiersin.org This process increases the volatility and thermal stability of this compound, allowing it to be analyzed by GC. nih.gov

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also definitive identification. The mass spectrometer fragments the derivatized this compound molecules into a unique pattern of ions, known as a mass spectrum, which serves as a chemical fingerprint for identification. nih.govfrontiersin.org GC-MS has been successfully used to detect this compound in diverse biological samples, including the cerebrospinal fluid of patients with bacterial meningitis and in metabolomic studies of fungi. nih.govfrontiersin.org

For chiral analysis, specific capillary GC columns, such as those with chiral stationary phases like G-TA Chiraldex, can be used to separate the R- and S-enantiomers of derivatized this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)

High-performance liquid chromatography (HPLC) is a highly versatile and widely used method for the analysis of non-volatile compounds like this compound, eliminating the need for derivatization for general quantification. tandfonline.com The separation is typically achieved using reversed-phase columns, such as octadecylsilica (ODS, C18), where this compound is eluted using an aqueous mobile phase, often with a low concentration of an acid like formic acid to ensure proper ionization. mdpi.com

Coupling HPLC with tandem mass spectrometry (LC–MS/MS) significantly enhances both sensitivity and selectivity. mdpi.commdpi.com This powerful combination allows for the accurate detection and quantification of this compound even at very low concentrations in complex mixtures like fruit juices and biological extracts. mdpi.com The LC separates the this compound from other components, and the MS/MS system provides confirmation and quantification based on specific mass transitions. mdpi.com

| Parameter | Condition |

|---|---|

| LC Column | Octadecylsilica (ODS/C18) |

| Mobile Phase | Gradient of 0.05% formic acid in water and 0.05% formic acid in acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (MRM) | Precursor Ion > Product Ions (e.g., for a derivatized form: 667.1 > 91.05 and 362.2) |

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-citramalic acid and (S)-citramalic acid. Distinguishing between these enantiomers is critical as they often have different biological origins and functions. While specialized chiral HPLC columns can be used, a common and highly effective strategy is pre-column derivatization with a chiral reagent. mdpi.com

In this method, the this compound enantiomers are reacted with a single, pure enantiomer of a chiral derivatizing agent before being injected into the HPLC system. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., ODS). mdpi.com

One such successful application involved using the chiral reagent benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2) to analyze this compound enantiomers in apples. The resulting diastereomers were baseline separated and quantified using LC-MS/MS. mdpi.com

| Derivatized Enantiomer | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |

|---|---|---|---|

| (R)-Citramalic Acid Derivative | 66.5 | 2.19 | 1.09 |

| (S)-Citramalic Acid Derivative | 68.6 |

Data sourced from a study on apple extracts. mdpi.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis of organic acids. oiv.int In this method, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as cellulose (B213188) powder. uchile.cl The plate is then placed in a developing tank with a solvent system, which moves up the plate by capillary action, separating the components of the sample based on their differential affinities for the stationary phase and the mobile phase. oiv.intuchile.cl

For this compound, TLC has been used as a confirmatory method, for instance, in the analysis of fortified wines. oiv.intuchile.cl After separation, the spots corresponding to the organic acids are visualized by spraying the plate with an indicator dye, which reveals the acids as colored spots against a different colored background. oiv.int The position of the this compound spot is compared with that of a known standard run on the same plate for identification. oiv.int

Ion Exchange and Partition Chromatography

Ion exchange and partition chromatography are foundational techniques that have historically been used for the separation of organic acids, including this compound, from complex mixtures like plant extracts. tandfonline.com

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. oiv.int A sample is passed through a column packed with a charged resin. The organic acids, which are negatively charged (anionic) at neutral pH, bind to a positively charged (anion exchange) resin. oiv.intoiv.int They can then be selectively released (eluted) from the column by changing the pH or ionic strength of the mobile phase. This technique is particularly useful as a sample clean-up step to separate sugars and other neutral compounds from organic acids prior to analysis by other methods like TLC or HPLC. oiv.intuchile.cl

Partition Chromatography separates compounds based on their differential partitioning between a stationary liquid phase and a mobile liquid phase. tandfonline.com This method was one of the first used to determine the content of this compound in apples. tandfonline.com While effective, these classical column chromatography methods are often more time-consuming and have been largely superseded by the speed and resolution of modern HPLC techniques for routine analysis. tandfonline.com

Metabolomic Profiling and Quantitative Analysis of this compound

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. Analytical techniques like GC-MS and LC-MS/MS are central to this field and have been instrumental in profiling the role of this compound in various organisms. frontiersin.org

For instance, an exo-metabolomic analysis of a Paecilomyces fungus used GC-MS to study the compounds it secretes. frontiersin.org This research identified this compound as one of the key metabolites involved in the bioleaching of rare earth elements from ore. frontiersin.org The study quantified the metabolites exuded by the fungus under different growth conditions, revealing that this compound, along with citric acid, made statistically significant contributions to the solubilization of these valuable elements. frontiersin.org

Quantitative analysis is essential for determining the concentration of this compound in various samples. LC-MS/MS is particularly well-suited for this purpose due to its high sensitivity and specificity. Studies have successfully quantified the concentration of the (R)-enantiomer of this compound in different parts of apples and in various commercial fruit juices, providing valuable data for food science and authenticity testing. mdpi.com

| Apple Variety | Sample Type | (R)-Citramalic Acid Concentration (mg/100g wet weight) |

|---|---|---|

| Tsugaru | Peel | 1.24 - 1.83 |

| Fruit | 0.138 - 0.192 | |

| Sun-Tsugaru | Peel | 1.64 - 2.05 |

| Fruit | 0.141 - 0.201 | |

| Toki | Peel | 31.4 - 37.8 |

| Fruit | 0.865 - 1.033 |

Data adapted from Umino et al. (2023). mdpi.com

Exometabolomic Analysis in Biological Systems

Exometabolomic analysis, the study of metabolites secreted by organisms into their environment, has been instrumental in identifying the functional roles of this compound in various biological systems. This approach allows researchers to understand how organisms modify their external environment and interact with other organisms.

A notable application of exometabolomics is in the field of bioleaching, an environmentally friendlier alternative for extracting rare earth elements (REEs) from ores. frontiersin.org In a study investigating the bioleaching capabilities of the fungus Paecilomyces, an exometabolomic analysis was conducted to identify the compounds responsible for this activity. The analysis compared the metabolites exuded by the fungus under two different growth conditions: one with monazite (B576339) ore as the sole phosphate (B84403) source and another with a soluble phosphate source. nih.gov

Interestingly, the study also found that this compound exhibited preferable leaching properties over citric acid. It released significantly less of the radioactive element thorium, a common and undesirable component of monazite ore. frontiersin.orgnih.gov This finding suggests that processes could be developed to preferentially recover REEs without the significant release of thorium. frontiersin.org

Widely targeted metabolomics, a similar approach, has been used to understand the taste differences in wampee fruit cultivars. This analysis identified L-citramalic acid as one of the dominant organic acids contributing to the sweet-sour taste of a particular cultivar. nih.gov The concentration of L-citramalic acid was significantly different between the sweet and sweet-sour varieties, highlighting its role in the fruit's flavor profile. nih.gov

Absolute and Relative Quantification Methods

Accurate quantification of this compound in various samples is crucial for understanding its biological significance and for potential industrial applications. Both absolute and relative quantification methods are employed, often utilizing advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A study on apple fruits and commercial fruit juices developed an LC-MS/MS method for the enantiomeric separation and quantification of this compound. mdpi.com This method involved pre-column derivatization with a chiral reagent, allowing for the successful separation of the R and S enantiomers of this compound. The R-form of this compound was detected and quantified in the peel and fruit of three different apple varieties. mdpi.com

The validation of this LC-MS/MS method demonstrated good precision and recovery. The relative standard deviations (RSDs) for intra- and inter-day precision in apple peel samples were 1.33% and 1.72%, respectively, with recoveries of 93%. For the fruit samples, the intra- and inter-day precision RSDs were 1.84% and 7.89%, with recoveries of 87% and 86%. The limit of detection (LOD) for this method was determined to be 15.40 fmol. mdpi.com

High-performance liquid chromatography with UV detection is another common method for quantifying organic acids, including this compound, in various samples. This technique has been applied to determine the organic acid profiles in fruits like pitaya, where this compound content was found to vary between different cultivars and at different stages of fruit development. researchgate.netresearchgate.net

In metabolic engineering research, HPLC is routinely used to quantify the production of citramalate (B1227619) in engineered microorganisms. For instance, in studies focused on the bio-production of citramalate using Escherichia coli, HPLC analysis is used to measure the concentration of citramalate in the fermentation broth, allowing researchers to assess the efficiency of different engineered strains and fermentation strategies. nih.govresearchgate.netnih.gov

The table below summarizes the concentrations of R-citramalic acid found in different apple samples using a validated LC-MS/MS method. mdpi.com

Table 1: Concentration of R-Citramalic Acid in Apple Samples

| Sample Type | Concentration Range (mg/100g wet weight) |

|---|---|

| Apple Peel | 1.24 - 37.8 |

| Apple Fruit | 0.138 - 1.033 |

Citramalic Acid As a Biochemical Precursor in Synthetic Chemistry Research

Synthesis of Methacrylic Acid and Related Derivatives

Citramalic acid serves as a key intermediate in the sustainable production of methacrylic acid (MAA), a crucial monomer for polymers like poly(methyl methacrylate) (PMMA) acs.orgchemrxiv.orgnih.govresearchgate.net. The conversion of this compound to MAA typically involves decarboxylation and dehydration processes chemrxiv.orgacs.org. This approach offers a renewable alternative to traditional petrochemical routes for MAA synthesis nsf.gov.

Biocatalytic and Chemocatalytic Routes

The synthesis of MAA from this compound can be achieved through combined biocatalytic and chemocatalytic strategies acs.orgchemrxiv.orgnih.gov. Engineered microorganisms, such as Escherichia coli, are utilized to produce this compound from renewable feedstocks like glucose acs.orgchemrxiv.orgnih.govresearchgate.netnsf.gov. This biocatalytic step is often followed by a chemocatalytic conversion of this compound to MAA acs.orgchemrxiv.orgnih.gov.

Research has focused on optimizing the microbial production of this compound. For instance, engineered E. coli strains have demonstrated high yields of citramalate (B1227619) from glucose by overexpressing citramalate synthase and modifying competing metabolic pathways acs.orgchemrxiv.orgnsf.govnih.gov. One study reported a yield of 91% of the theoretical maximum from glucose in a fed-batch process, achieving concentrations exceeding 80 g/L acs.orgchemrxiv.orgnih.govnsf.gov. This efficiency was linked to the synergistic design of the production strain and fermentation system nih.gov. Protein engineering of enzymes like citrate (B86180) synthase has also been explored to redirect carbon flux towards citramalate production nih.govsci-hub.se.

The subsequent chemocatalytic step involves converting the microbially produced citramalate to MAA. This is often achieved through thermal heterogeneous catalysis involving decarboxylation and dehydration acs.orgchemrxiv.orgnsf.gov. Various catalysts, including supported metals like Pd/C, Pt/C, and alumina (B75360), have been evaluated for this conversion acs.orgnsf.gov. Optimization of reaction conditions, such as temperature and acidity, is crucial for maximizing MAA selectivity and yield acs.orgchemrxiv.orgnsf.gov.

Decarboxylation and Dehydration Processes

The conversion of this compound to methacrylic acid primarily proceeds through decarboxylation and dehydration reactions chemrxiv.orgacs.orgwikidata.org. This compound can undergo dehydration to form isomers such as itaconic acid, mesaconic acid, or citraconic acid acs.orgresearchgate.net. Subsequent decarboxylation of these intermediates can yield MAA acs.orgresearchgate.net. Alternatively, this compound can undergo decarboxylation first to form α-hydroxyisobutyric acid, which then dehydrates to MAA researchgate.net.

Studies on thermocatalytic routes have investigated the pathways involved. For example, catalytic experiments have shown that this compound can dehydrate to itaconic, mesaconic, or citraconic acid, followed by decarboxylation to MAA acs.orgresearchgate.net. The specific pathway and resulting products can depend on factors such as the catalyst and reaction conditions acs.org. Side products, including acetone, acetic acid, and pyruvic acid, can also form due to additional decarboxylation and C-C bond cleavage of this compound researchgate.net.

Research findings highlight the importance of catalyst selection and reaction parameters in controlling the selectivity towards MAA. For instance, an alumina catalyst was found to enhance MAA selectivity in a single reactor pass acs.orgchemrxiv.orgnsf.gov.

Role as a Chiral Building Block in Organic Synthesis

This compound, particularly in its enantiomerically pure forms, serves as a valuable chiral building block in organic synthesis ontosight.airesearchgate.net. Its defined stereochemistry allows for the synthesis of complex chiral molecules with specific configurations ontosight.airesearchgate.net. It has been used in the preparation of chiral ligands and intermediates for the synthesis of pharmaceutical products researchgate.net. For example, this compound derivatives have been employed in the development of chiral ligands for enantioselective reactions, such as the alkylation of aldehydes researchgate.net. The availability of enantiopure citramalate through improved bioproduction methods enhances its potential as a chiral synthon for various applications, including the synthesis of chiral aliphatic sulfones and isoprenoids nih.gov.

Synthesis of Citraconic Acid and Itaconic Acid

This compound is also a precursor for the synthesis of other important five-carbon dicarboxylic acids, namely citraconic acid and itaconic acid acs.orggoogle.com. These compounds are isomers and can be formed from this compound through dehydration reactions acs.orgresearchgate.net.

The conversion of this compound to citraconic acid and itaconic acid is relevant in the context of utilizing biomass-derived intermediates. While itaconic acid can be produced directly by fermentation, this compound offers an alternative bio-based starting material for the production of these isomers nih.govacs.org. Citraconic acid and itaconic acid themselves are valuable monomers and intermediates in the production of polymers and other chemicals fishersci.ptfishersci.atfishersci.cafishersci.at.

The formation of itaconic acid, citraconic acid, and mesaconic acid from this compound has been observed in thermocatalytic conversions aimed at MAA synthesis acs.orgresearchgate.net. These isomers can subsequently undergo decarboxylation to form MAA acs.orgresearchgate.net. Research into the decomposition of citric acid under high-temperature aqueous conditions has also shown the formation of this compound, along with itaconic, citraconic, and mesaconic acids, suggesting potential interconversions between these C5 dicarboxylic acids carnegiescience.edu.

Data Tables

Here are some interactive data tables based on the research findings:

| Microorganism | Feedstock | Citramalate Titer (g/L) | Yield (g/g feedstock) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|

| Engineered E. coli | Glucose | >80 | 0.48 (g/g glucose) | 1.85 | nih.gov |

| Engineered E. coli | Glucose | 14.9 (batch) | 0.91 (mol/mol glucose) | Not specified | nsf.gov |

| Engineered E. coli (GltA[F383M] variant) | Glucose | >60 (fed-batch) | 0.53 (g/g glucose) | Not specified | nih.govsci-hub.se |

| Catalyst | Temperature (°C) | Acidity (mol acid/mol citramalate) | MAA Selectivity (%) | Reference |

|---|---|---|---|---|

| Alumina | 250 | 1.0 | ~63.2 (single pass) | acs.orgchemrxiv.orgnsf.gov |

| Pd/C | 250 | Not specified | 65 (from itaconic/citric acid) | uga.edu |

| Pt/C | 250 | Not specified | 65 (from itaconic/citric acid) | uga.edu |

Ecological Distribution and Natural Occurrence in Research

Presence in Diverse Biological Systems

The natural occurrence of citramalic acid has been documented in numerous species, highlighting its widespread distribution in the biological world.

Plant Sources

This compound has been detected in several plant species, although its content can often be in trace amounts. It has been identified in fruits such as apples and tomatoes. researchgate.net Studies have also reported its presence in Arabidopsis thaliana and sugar beet roots. researchgate.net Pitaya (dragon fruit) has emerged as a notable plant source, with research indicating relatively higher concentrations compared to other reported plants. researchgate.netresearchgate.net

Research on pitaya fruit, specifically 'Zihonglong' and 'Jinghonglong' cultivars, quantified this compound content. In 'Zihonglong' pulp and peel, maximal contents reached 12.90 and 12.82 mg/g dry weight (DW), respectively. researchgate.netresearchgate.net In 'Jinghonglong' pulp, the content ranged from 9.42 to 2.71 mg/g DW across different developmental stages, while 'Zihonglong' pulp showed a range of 7.75 to 3.06 mg/g DW during four developmental stages. tandfonline.com this compound was found to be a dominant organic acid in pitaya fruit, accounting for 7.56–71.42% of the total acid. researchgate.net In tomato juice, the concentration of this compound was reported to range from 0.15 to 0.49 mg/g. researchgate.net

Table 1: this compound Content in Selected Plant Sources

| Plant Source | Tissue/Product | Concentration Range (mg/g) | Notes | Citation |

| Pitaya ('Zihonglong') | Pulp | Up to 12.90 (DW) | Maximal content reported | researchgate.netresearchgate.net |

| Pitaya ('Zihonglong') | Peel | Up to 12.82 (DW) | Maximal content reported | researchgate.netresearchgate.net |

| Pitaya ('Jinghonglong') | Pulp | 2.71 - 9.42 (DW) | Across developmental stages | tandfonline.com |

| Pitaya ('Zihonglong') | Pulp | 3.06 - 7.75 (DW) | Across four developmental stages | tandfonline.com |

| Tomato | Juice | 0.15 - 0.49 | Concentration range reported | researchgate.net |

Note: DW = Dry Weight

Factors Influencing Accumulation in Natural Sources

The concentration of this compound in biological systems can be influenced by various factors, including the developmental stage of fruits and environmental conditions.

Developmental Stages of Fruits

The accumulation of this compound in fruits can vary significantly throughout their development. Studies on pitaya fruit have demonstrated that the content of this compound changes with maturation. In 'WCHL' pitaya, this compound primarily accumulated during the unripe stages and rapidly decreased in the ripe stages. nih.gov Similarly, in 'Zihonglong' pitaya pulp, this compound content generally declined as the fruit ripened, although one cultivar ('Jinghonglong') showed a peak at an intermediate developmental stage before declining. tandfonline.comtandfonline.com These findings suggest that the metabolic pathways related to this compound synthesis and degradation are dynamically regulated during fruit development.

Table 2: this compound Content Changes During Pitaya Fruit Development (Selected Data)

| Cultivar | Developmental Stage | This compound Content (mg/g DW) | Trend Note | Citation |

| 'WCHL' Pitaya | Unripe stages | Accumulated | Higher in unripe stages | nih.gov |

| 'WCHL' Pitaya | Ripe stages | Rapidly degraded | Lower in ripe stages | nih.gov |

| 'Jinghonglong' | Across stages | 2.71 - 9.42 | Varied, with a peak observed at 25 DPA | tandfonline.com |

| 'Zihonglong' | Across stages | 3.06 - 7.75 | Generally declined with ripening | tandfonline.com |

Note: DW = Dry Weight, DPA = Days Post Anthesis

Environmental Conditions and Stress Responses

Environmental factors can also play a role in the accumulation or exudation of this compound. Research on sugar beet has shown that phosphorus deficiency stimulates the exudation of organic compounds from roots, including this compound and salicylic (B10762653) acid. frontiersin.orgnih.gov This increased exudation of this compound under low phosphorus availability has been linked to the solubilization of soil phosphorus, suggesting a potential role in nutrient acquisition under stress conditions. frontiersin.orgnih.gov While the search results discuss plant stress in general and the role of organic acids and microbial interactions under stress planthealth.esmdpi.comoup.commpg.de, the most direct link between a specific environmental condition (phosphorus deficiency) and increased this compound levels found in the provided sources is in sugar beet root exudates.

Q & A

Basic Research Questions

Q. How can citramalic acid be reliably detected and quantified in biological samples?

- Methodological Answer : this compound detection typically employs chromatographic techniques. For example, in wine and must analysis, thin-layer chromatography (TLC) with iso-propyl alcohol-based solvents and cellulose powder plates is used to isolate this compound alongside other organic acids like lactic and malic acids . High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) may also be adapted for higher sensitivity in biological matrices (e.g., urine or fecal samples). Calibration curves with standard solutions (e.g., 0.25 g/L this compound) ensure quantification accuracy .

Q. What role does this compound play in microbial metabolism, and how can its pathways be experimentally validated?

- Methodological Answer : this compound is a byproduct of yeast and anaerobic bacterial metabolism (e.g., Saccharomyces and Clostridium). To validate its pathways, researchers can: